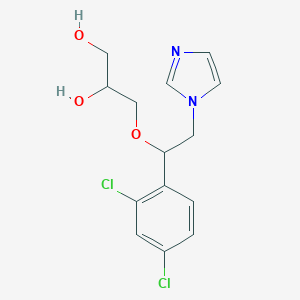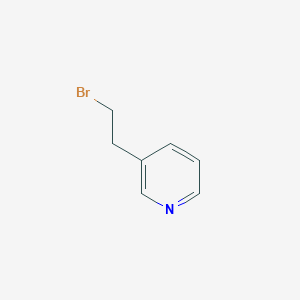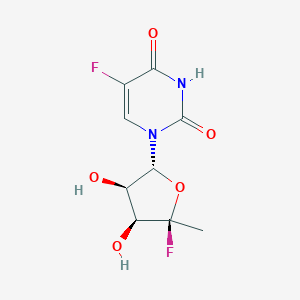
5'-Deoxy-4',5-difluorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-Deoxy-4',5-difluorouridine (also known as DFUR) is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer treatment. DFUR is a prodrug of 5-fluorouracil (5-FU), which is a widely used chemotherapy drug. The synthesis method of DFUR, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments will be discussed in
Wirkmechanismus
The mechanism of action of DFUR is similar to that of 5-FU. DFUR is converted to 5-FU in the body by the enzyme DPD. 5-FU is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the inhibition of cell division and ultimately cell death.
Biochemische Und Physiologische Effekte
DFUR has been shown to have potent antitumor activity in a variety of cancer cell lines. It has also been shown to be effective in animal models of cancer. DFUR is well tolerated in humans and has been shown to have fewer side effects than 5-FU.
Vorteile Und Einschränkungen Für Laborexperimente
DFUR has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be easily synthesized. DFUR is also well tolerated in humans and has been shown to have fewer side effects than 5-FU. However, there are also some limitations to the use of DFUR in lab experiments. DFUR is a prodrug of 5-FU, which means that its effects are dependent on the activity of the enzyme DPD. This can lead to variability in its effects.
Zukünftige Richtungen
There are several future directions for research on DFUR. One area of research is the development of new analogs of DFUR that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the development of new methods for the delivery of DFUR to cancer cells. This could include the use of nanoparticles or other targeted delivery systems. Finally, there is a need for more clinical studies to determine the efficacy and safety of DFUR in humans.
Synthesemethoden
DFUR is synthesized from uracil, which is a naturally occurring nucleobase. The synthesis involves the addition of two fluorine atoms to the 5-position of the uracil ring. This is typically achieved through a multi-step process involving fluorination and deprotection reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
DFUR has been extensively studied for its potential use in cancer treatment. It is a prodrug of 5-FU, which is a widely used chemotherapy drug. DFUR is converted to 5-FU in the body by the enzyme dihydropyrimidine dehydrogenase (DPD). 5-FU is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the inhibition of cell division and ultimately cell death.
Eigenschaften
CAS-Nummer |
113548-97-3 |
|---|---|
Produktname |
5'-Deoxy-4',5-difluorouridine |
Molekularformel |
C9H10F2N2O5 |
Molekulargewicht |
264.18 g/mol |
IUPAC-Name |
5-fluoro-1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c1-9(11)5(15)4(14)7(18-9)13-2-3(10)6(16)12-8(13)17/h2,4-5,7,14-15H,1H3,(H,12,16,17)/t4-,5+,7-,9-/m1/s1 |
InChI-Schlüssel |
ZCIKXSATRITCDY-BBERBSMNSA-N |
Isomerische SMILES |
C[C@@]1([C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)F |
SMILES |
CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)F |
Kanonische SMILES |
CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)F |
Synonyme |
4'-F-5'-dFUrd 5'deoxy-4',5-difluorouridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



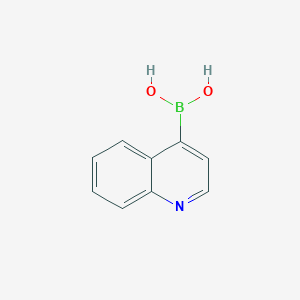
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
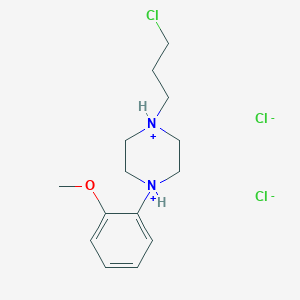
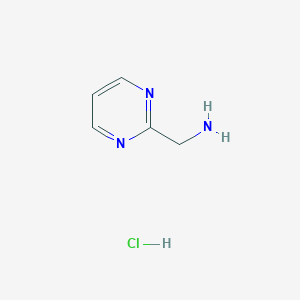
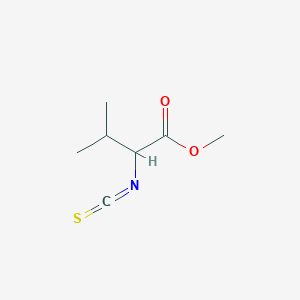
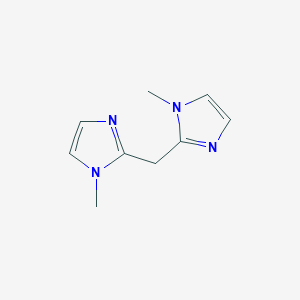
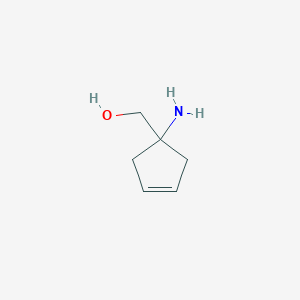
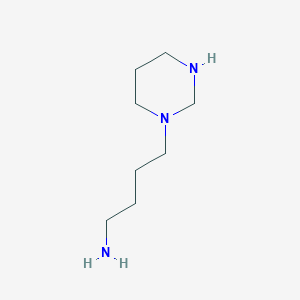
![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
